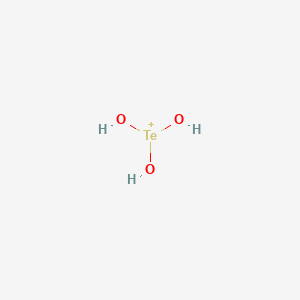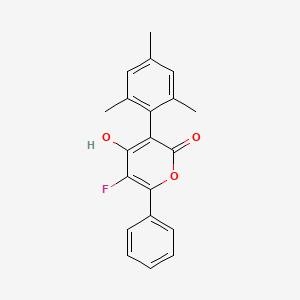
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is a synthetic organic compound belonging to the pyranone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Fluorine: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Functional Group Modifications: Hydroxylation and phenylation steps can be performed using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Pd/C, PtO2.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-phenyl-2H-pyran-2-one: Lacks the fluorine and trimethylphenyl groups.
5-Fluoro-4-hydroxy-6-phenyl-2H-pyran-2-one: Similar structure but without the trimethylphenyl group.
4-Hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one: Similar structure but without the fluorine atom.
Uniqueness
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is unique due to the presence of both fluorine and trimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
154931-14-3 |
|---|---|
Formule moléculaire |
C20H17FO3 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
5-fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)pyran-2-one |
InChI |
InChI=1S/C20H17FO3/c1-11-9-12(2)15(13(3)10-11)16-18(22)17(21)19(24-20(16)23)14-7-5-4-6-8-14/h4-10,22H,1-3H3 |
Clé InChI |
PAVGRSMRJBITMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C(C(=C(OC2=O)C3=CC=CC=C3)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


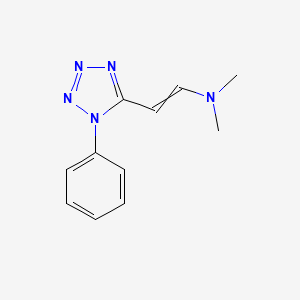
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)

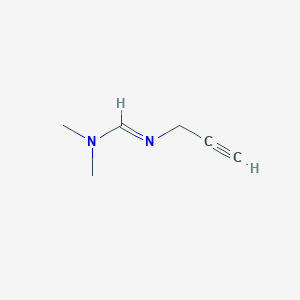
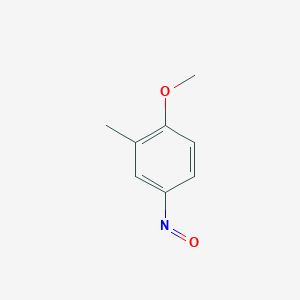
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
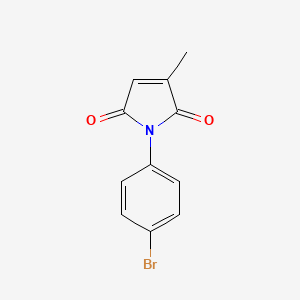
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
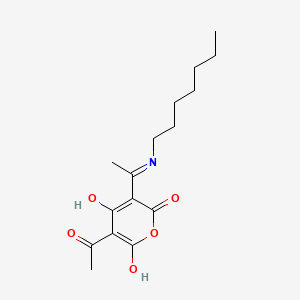
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
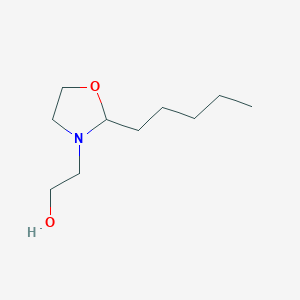
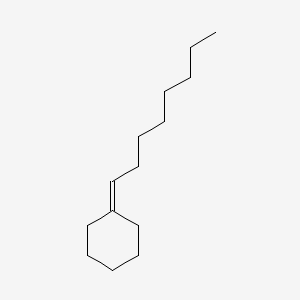
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
